![molecular formula C11H11ClN4S B11773950 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a thiomorpholine ring fused with a chloropyrido-pyrimidine moiety, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine typically involves the reaction of morpholine with 2,4-dichloropyrido[3,2-d]pyrimidine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrido-pyrimidine ring can be substituted by other nucleophiles.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF (Dimethylformamide) as a solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for its potential as an inhibitor of specific enzymes and receptors, which could lead to the development of new therapeutic agents.
Material Science: Used as a building block for the synthesis of novel materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
- 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine
Uniqueness
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Eigenschaften
Molekularformel |
C11H11ClN4S |
|---|---|
Molekulargewicht |
266.75 g/mol |
IUPAC-Name |
4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine |
InChI |
InChI=1S/C11H11ClN4S/c12-11-14-8-2-1-3-13-9(8)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2 |
InChI-Schlüssel |
UNHZIDXFJVJOPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C2=NC(=NC3=C2N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)

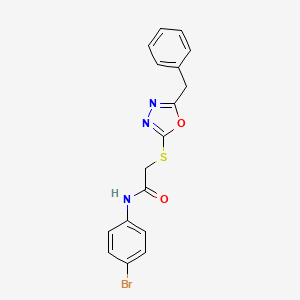
![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)
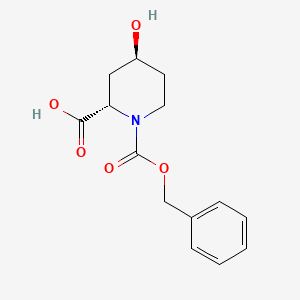
![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)
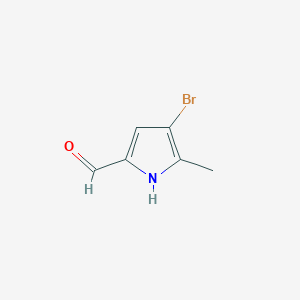
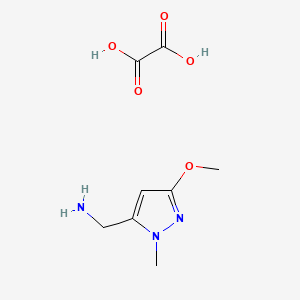
![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)
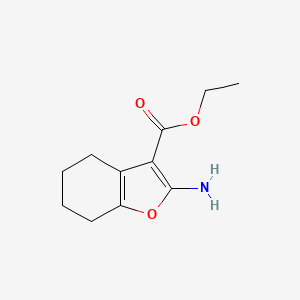
![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
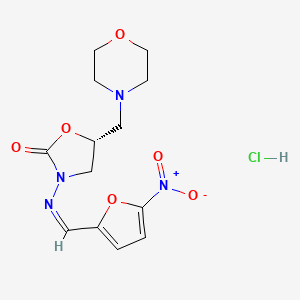
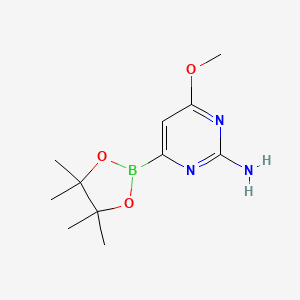
![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)
